![molecular formula C18H16N2O4S2 B181164 N-[4-(苯磺酰胺)苯基]苯磺酰胺 CAS No. 16504-19-1](/img/structure/B181164.png)

N-[4-(苯磺酰胺)苯基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

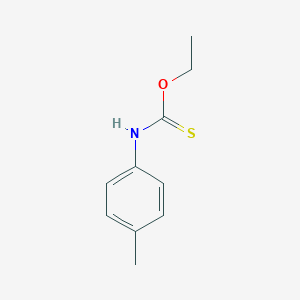

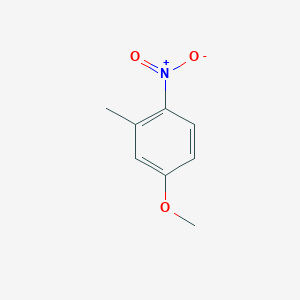

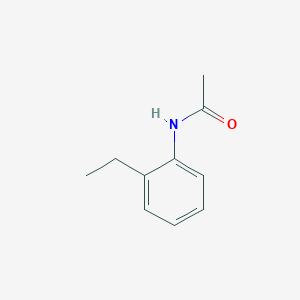

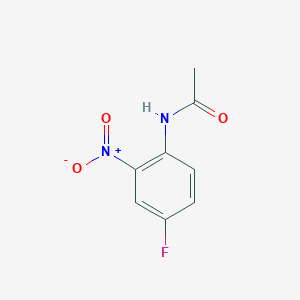

“N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C18H16N2O4S2 . It has been shown to be an efficient photoinitiator of free-radical polymerization of styrene in water Triton X-100 emulsion, 2-hydroxyethyl methacrylate in aqueous solution and methyl methacrylate in bulk .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been described in the literature . The design of synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in Scheme 1. 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide 3 was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative 2 when treated with ammonium .

Molecular Structure Analysis

The molecular structure of “N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” can be represented by the InChI string: InChI=1S/C24H20N2O5S2/c27-32(28,23-7-3-1-4-8-23)25-19-11-15-21(16-12-19)31-22-17-13-20(14-18-22)26-33(29,30)24-9-5-2-6-10-24/h1-18,25-26H .

Physical And Chemical Properties Analysis

“N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide” has a molecular weight of 480.6 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7. It has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 480.08136409 g/mol. Its topological polar surface area is 118 Ų .

科学研究应用

胃保护特性

- 埃布罗替丁是一种与苯磺酰胺相关的化合物,具有胃保护特性,将 H2 受体拮抗剂的能力与独立于内源性前列腺素产生的细胞保护作用相结合。其有效性归因于增强粘液凝胶保护特性和通过各种分子机制促进溃疡愈合,包括 EGF 和 PDGF 受体的表达 (Slomiany, Piotrowski, & Slomiany, 1997).

定量构效关系 (QSAR)

- 碳酸酐酶 (CA) 抑制剂的 QSAR,主要是苯磺酰胺,表明它们的抑制效力在很大程度上取决于磺酰胺基团的电子特性。这篇综述还提出了一个模型,代表了磺酰胺与 CA 的相互作用,强调了取代基团上电子特性的重要性 (Gupta, 2003).

苯基哌嗪衍生物

- N-苯基哌嗪衍生物,与查询化合物具有核心的结构基序,以其在药物化学中的多功能性而备受关注,特别是对于 CNS 疾病。这篇综述建议探索新的研究领域,以扩展 CNS 靶向疗法之外的应用 (Maia, Tesch, & Fraga, 2012).

抗癌作用和机制

- 诸如黄芩素的化合物通过对细胞增殖、转移、凋亡和自噬的作用,特别是对肝细胞癌 (HCC),表现出显着的抗癌活性。这篇综述巩固了黄芩素的抗癌作用及其机制,强调了相关化合物在新型抗癌药物开发中的潜力 (Bie et al., 2017).

合成酚类抗氧化剂的环境归宿和毒性

- 合成酚类抗氧化剂 (SPA),包括与查询化合物在结构上相关的那些,已经过研究,以了解其环境出现、人类接触和毒性。这篇综述总结了当前的理解,并呼吁研究具有降低毒性和环境污染潜力的新型 SPA (Liu & Mabury, 2020).

未来方向

The interaction of CXCR4 with CXCL12 (SDF-1) plays a critical role in cancer metastasis by facilitating the homing of tumor cells to metastatic sites. Based on previously published work on CXCR4 antagonists, a series of aryl sulfonamides that inhibit the CXCR4/CXCL12 interaction have been synthesized . This suggests potential future directions for the development of new therapeutic agents targeting CXCR4 for the treatment of cancer metastasis.

属性

IUPAC Name |

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-14,19-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVCFKRQUPPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937028 |

Source

|

| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide | |

CAS RN |

16504-19-1 |

Source

|

| Record name | MLS002919887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

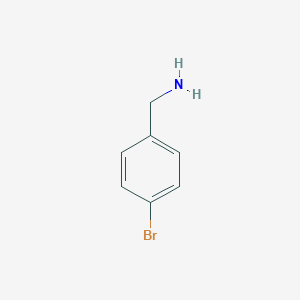

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)